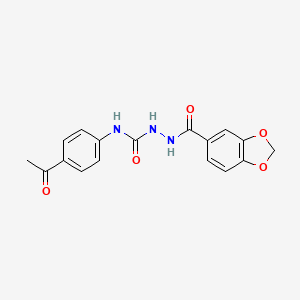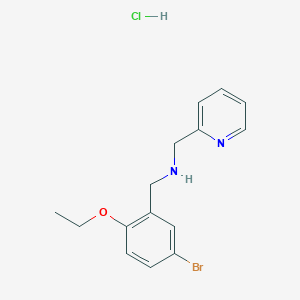![molecular formula C18H28N2O3S B4834183 N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4834183.png)
N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide
Übersicht
Beschreibung
N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamide, also known as Boc-4-piperidone, is a chemical compound that has received significant attention in the field of scientific research. This compound has a wide range of potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamidedone has been extensively studied for its potential applications in medicinal chemistry and drug development. This compound has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the treatment of various neurological and inflammatory disorders. Additionally, N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamidedone has been investigated for its potential as a scaffold for the development of novel drug molecules.
Wirkmechanismus
The mechanism of action of N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamidedone is not fully understood, but it is believed to involve the modulation of neurotransmitter release and the inhibition of voltage-gated sodium channels. This compound has been shown to increase the release of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, and to decrease the release of glutamate, an excitatory neurotransmitter. Additionally, N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamidedone has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the propagation of action potentials in neurons.
Biochemical and Physiological Effects:
N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamidedone has been shown to exhibit a range of biochemical and physiological effects. This compound has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to increase the release of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Additionally, N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamidedone has been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamidedone has several advantages for use in lab experiments. This compound is relatively easy to synthesize and purify, making it readily available for use in various studies. Additionally, N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamidedone has been shown to exhibit a range of biological activities, making it a versatile tool for investigating various biological processes. However, there are also limitations to the use of N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamidedone in lab experiments. This compound has a relatively short half-life and may require frequent dosing in in vivo studies. Additionally, the mechanism of action of N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamidedone is not fully understood, which may limit its use in certain studies.
Zukünftige Richtungen
There are several future directions for the study of N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamidedone. One direction is the investigation of its potential as a scaffold for the development of novel drug molecules. Additionally, further studies are needed to elucidate the mechanism of action of N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamidedone and to identify its molecular targets. Furthermore, the potential therapeutic applications of N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamidedone in various neurological and inflammatory disorders should be explored in more detail. Finally, the development of more potent and selective analogs of N-(tert-butyl)-1-[(3-methylbenzyl)sulfonyl]-4-piperidinecarboxamidedone may lead to the discovery of new drugs with enhanced therapeutic efficacy.
Eigenschaften
IUPAC Name |
N-tert-butyl-1-[(3-methylphenyl)methylsulfonyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-14-6-5-7-15(12-14)13-24(22,23)20-10-8-16(9-11-20)17(21)19-18(2,3)4/h5-7,12,16H,8-11,13H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYXHWCOAIQYHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-3-(4-fluorophenyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B4834108.png)
![N-(2-fluorophenyl)-2-(5-{[5-(4-morpholinyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetamide](/img/structure/B4834110.png)

![propyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4834114.png)

![2-[(cyclobutylcarbonyl)amino]benzamide](/img/structure/B4834132.png)
![3,3-dimethyl-1-{5-[(3-nitrophenyl)amino]-1,2,4-thiadiazol-3-yl}-2-butanone](/img/structure/B4834141.png)
![3-(2-fluorobenzyl)-7-methyl-1-phenyl-5-(1-pyrrolidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4834143.png)
![5-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-3-phenylisoxazole](/img/structure/B4834151.png)
![methyl 4-[(2-quinolinylthio)methyl]benzoate](/img/structure/B4834156.png)
![1-(3,5-dimethylphenyl)-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4834165.png)
![N-(4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]sulfonyl}phenyl)acetamide](/img/structure/B4834171.png)

![methyl 2-({[(4,6-dimethyl-2-pyrimidinyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4834195.png)